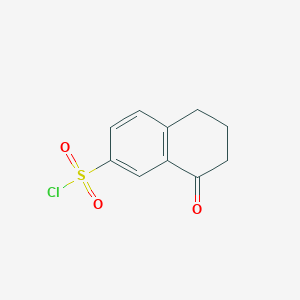
5-乙基-1-(2-氟-5-甲基苯基)-1H-1,2,3-三唑-4-羧酸
描述
5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EFMT, is a phenyl-triazole derivative that has recently gained attention as a potential therapeutic agent for a variety of diseases. EFMT has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects in various studies. EFMT has also been studied for its potential to modulate the immune system, as well as its ability to act as a neuroprotective agent in the brain.
科学研究应用
合成和表征:
- Ahmed 等人(2020 年)报道了四种三唑衍生物的合成和 X 射线表征,包括使用 Hirshfeld 表面分析和 DFT 计算研究 π 孔四元键相互作用。这项研究提供了对类似三唑化合物的分子结构和相互作用的见解 (Ahmed 等人,2020 年)。
- 彭和朱(2003 年)讨论了 5-氟烷基化 1H-1,2,3-三唑的有效合成,强调了特定反应条件和试剂在合成这些化合物中的重要性 (彭和朱,2003 年)。
潜在的生物和医药应用:
- Jordão 等人(2009 年)评估了新的 N-氨基-1,2,3-三唑衍生物对坎塔加罗病毒复制的抗病毒作用,强调了这些化合物的潜在药用价值 (Jordão 等人,2009 年)。
- Zaheer 等人(2021 年)对三唑衍生物的合成和体内镇痛活性进行了研究,证明了这些化合物的潜在治疗用途 (Zaheer 等人,2021 年)。
晶体结构分析:
- 王和董(2009 年)研究了 2H-1,2,3-三唑-4-羧酸乙酯衍生物的晶体结构,为类似化合物的分子和晶体学特征提供了详细的见解 (王和董,2009 年)。
合成方法开发:
- 范等人(2015 年)开发了一种新的合成除草剂咔草松乙酯的方法,证明了三唑衍生物在农业化学中的用途 (范等人,2015 年)。
属性
IUPAC Name |
5-ethyl-1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-6-7(2)4-5-8(10)13/h4-6H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNUEQGZFFQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)


![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)

![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)


